REACTION_CXSMILES
|
[CH:1]1([NH:4][NH2:5])[CH2:3][CH2:2]1.[C:6]([O:12][CH2:13][CH3:14])(=O)[O:7]COC.[C:15]1(C)[CH:20]=CC=[CH:17][CH:16]=1>CCO>[CH:1]1([N:4]2[C:20]([C:6]([O:12][CH2:13][CH3:14])=[O:7])=[CH:15][C:16]([CH3:17])=[N:5]2)[CH2:3][CH2:2]1
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Name
|
|
Quantity
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4.9 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)NN
|
Name
|
|
Quantity
|
6.34 mL
|
Type
|
reactant
|
Smiles
|
C(OCOC)(=O)OCC
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Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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CCO
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Type
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CUSTOM
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Details
|
The reaction mixture was stirred for 1 hr at 100° C.
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
quenched with a saturated aq. NaHCO3 solution
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with a saturated aq. NaHCO3 solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by silica gel column chromatography (hexane/EtOAc 2.5-30%)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)N1N=C(C=C1C(=O)OCC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 15.5 mmol | |
AMOUNT: MASS | 3.01 g | |
YIELD: PERCENTYIELD | 34% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |